![molecular formula C16H11FN2O3 B2862777 Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate CAS No. 339021-34-0](/img/structure/B2862777.png)
Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
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Overview
Description
“Methyl 3-(4-fluorophenyl)propanoate” is a compound that has a molecular formula of C10H11FO2 . It’s a simple structure with an average mass of 182.191 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-fluorophenyl)propanoate” consists of a fluorophenyl group attached to a propanoate group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-Fluorophenyl methyl sulfone”, are as follows: It is a powder solid with an appearance of off-white. It has a melting point range of 77 - 80 °C .
Scientific Research Applications
Antibacterial Activity
The compound has potential applications in the development of new antibacterial agents. The presence of the fluorophenyl group can be crucial for the antibacterial activity, as seen in other compounds where it has been reported to enhance efficacy against bacterial strains such as Staphylococcus aureus .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibitors are sought after for cosmetic applications to treat pigmentation disorders. Compounds with a fluorophenyl group have shown promise as tyrosinase inhibitors, which could be extended to Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate .
Neurodegenerative Disease Research
The inhibition of tyrosinase has also been linked to neurodegenerative diseases like Parkinson’s. Research into the effects of Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate on tyrosinase could extend to therapeutic applications for such conditions .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been involved in reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These interactions with their targets lead to changes in the biochemical pathways.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetics of similar compounds involve a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
Similar compounds have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The success of similar compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-22-16(21)14-12-4-2-3-5-13(12)15(20)19(18-14)11-8-6-10(17)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBYABBZJBXDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate |
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